molecular formula C29H24N2O8S3 B336065 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B336065
M. Wt: 624.7 g/mol
InChI Key: LPTWLPJLBHUZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as isoindole, quinoline, and dithiole

Preparation Methods

The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of N-hydroxyphthalimide with dimethyl acetylenedicarboxylate in acetone-water mixture at low temperatures . The reaction conditions typically involve stirring the mixture at -10°C for a specified period, followed by warming to room temperature and further stirring. The product is then isolated through filtration and evaporation of the solvent.

Chemical Reactions Analysis

Dimethyl 2-(1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. . In medicine, it may be explored for its therapeutic potential in various conditions. Additionally, it finds applications in the dye and polymer industries due to its unique structural properties .

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters and thereby increasing their levels in the brain . This can have various therapeutic effects, including antidepressant and neuroprotective actions.

Comparison with Similar Compounds

Similar compounds to 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate and dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate . These compounds share similar structural features, such as the presence of isoindole and dithiole groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H24N2O8S3

Molecular Weight

624.7 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H24N2O8S3/c1-29(2)23(40)19(28-41-21(26(35)38-4)22(42-28)27(36)39-5)16-11-8-12-17(37-3)20(16)31(29)18(32)13-30-24(33)14-9-6-7-10-15(14)25(30)34/h6-12H,13H2,1-5H3

InChI Key

LPTWLPJLBHUZDW-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=CC=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=CC=C3)OC)C

Origin of Product

United States

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